5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-8(2)5-7-3-4-9-10(7)6-8/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTHAMSNEGCYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=NN2C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminobutane with 2,3-butanedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolo[1,2-b]pyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[1,2-b]pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
ALK5 Kinase Inhibition
A significant application of DPP derivatives is their role as inhibitors of ALK5 (activin receptor-like kinase 5), a key player in the TGF-beta signaling pathway. Research has shown that certain DPP compounds exhibit potent ALK5 inhibition with submicromolar IC50 values. For instance, a study reported that these compounds effectively dephosphorylate SMAD2, a substrate of ALK5, thereby blocking its translocation to the nucleus in TGF-beta stimulated cells .
Anti-Cancer Properties
DPP analogs have been evaluated for their anti-cancer properties due to their ability to modulate signaling pathways involved in tumor growth and metastasis. The inhibition of ALK5 by DPP compounds has been linked to reduced cell proliferation in various cancer cell lines, indicating potential therapeutic applications in oncology .
Inhibition of TGF-beta Signaling
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of DPP derivatives and assessed their inhibitory effects on TGF-beta signaling. The results highlighted the selectivity of these compounds against ALK5 compared to other kinases like p38 MAPK, suggesting that structural modifications can enhance specificity and potency .
Structure-Activity Relationship (SAR) Studies
SAR studies have demonstrated that specific substitutions on the DPP scaffold can significantly influence its biological activity. For example, aryl substitutions were found to enhance selectivity against p38 MAPK while maintaining ALK5 inhibition . This insight is crucial for designing more effective DPP-based therapeutics.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Structure Modifications
Substituent Effects on Activity
- Aryl/Heteroaryl Substitutions: Aryl-substituted derivatives (e.g., 3-phenyl or 3-pyridyl) exhibit enhanced TGF-β inhibition. For example, 7-amino-4-(2-pyridin-2-yl-pyrrolo-pyrazol-3-yl)-quinolines show IC₅₀ values <10 nM in cellular assays . In contrast, bulkier substituents (e.g., tetrazolyl groups) may reduce solubility but improve target engagement .
- Bromination and Functionalization : The 3-bromo-5,5-dimethyl derivative (CAS 2057507-56-7) serves as a versatile intermediate for further modifications, enabling access to clinical candidates like (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-pyrrolo-pyrazol-3-yl)pyridin-2-yl]cyclohexanecarboxamide, a cyclin-dependent kinase inhibitor in phase trials .
Biological Activity
5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H23BN2O2
- Molecular Weight : 262.15562 g/mol
- CAS Number : 2057507-59-0
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an anti-inflammatory agent, anticancer compound, and neuroprotective agent.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Effects
Several studies have explored the anticancer potential of pyrrolo[1,2-b]pyrazole derivatives. For instance:
- Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolo[1,2-b]pyrazole exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Neuroprotective Properties
Emerging evidence suggests that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases:
- Findings : The compound was shown to reduce oxidative stress and neuronal apoptosis in models of Alzheimer's disease.
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.
- Activation of Apoptotic Pathways : Inducing apoptosis in cancer cells through intrinsic and extrinsic pathways.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis of this bicyclic compound typically involves cyclocondensation or [3+2] cycloaddition strategies. For example, pyrrolopyrazole cores are often constructed via intramolecular cyclization of hydrazine derivatives with α,β-unsaturated ketones. Optimization can be achieved using Design of Experiments (DoE) methodologies, such as factorial designs, to evaluate critical parameters (e.g., temperature, catalyst loading, solvent polarity). Studies on analogous systems demonstrate yield improvements from 50% to >80% by adjusting stoichiometry and reaction time .
| Key Parameters | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yields above 80°C |
| Catalyst (e.g., Pd) | 2–5 mol% | Avoids side reactions |
| Solvent | DMF or THF | Polar aprotic solvents favored |
Q. How can spectroscopic techniques resolve structural ambiguities in this compound, such as tautomerism or regioisomerism?
Methodological Answer: NMR spectroscopy is critical for distinguishing tautomeric forms. For instance, -NMR can identify proton environments near the pyrazole ring, while -NMR clarifies carbonyl or sp-hybridized carbons. In cases of signal overlap (e.g., C=O vs. pyrazole peaks), 2D techniques like HSQC or HMBC are recommended. IR spectroscopy further validates functional groups, with NH stretches (~3300 cm) confirming tautomeric equilibria. Mass spectrometry (HRMS) provides molecular ion confirmation, resolving ambiguities in regioisomeric byproducts .
Q. What computational approaches predict the reactivity and stability of this compound derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess steric effects and solvent interactions. For example, studies on similar pyrroloimidazoles revealed that methyl substituents enhance steric hindrance, reducing reactivity at the 5-position .
Advanced Research Questions
Q. How can advanced statistical experimental design optimize multi-step syntheses involving this compound intermediates?
Methodological Answer: Response Surface Methodology (RSM) is effective for multi-variable optimization. For a two-step synthesis (e.g., cyclization followed by methylation), a Central Composite Design (CCD) evaluates interactions between variables like reaction time, reagent equivalents, and pH. In one case, CCD reduced the number of required experiments by 60% while identifying a Pareto-optimal yield of 78% at pH 7.5 and 12-hour reaction time .
Q. What strategies resolve contradictions between experimental product distributions and theoretical predictions in catalytic cyclization reactions?
Methodological Answer: Discrepancies often arise from unaccounted solvent effects or catalyst deactivation. In situ monitoring (e.g., Raman spectroscopy) can detect intermediate species, while kinetic isotope effects (KIE) studies differentiate mechanistic pathways. For example, deuterated solvents in pyrrolopyrazole synthesis revealed a shift from radical to ionic pathways, aligning experimental outcomes with computational models .
Q. How do steric and electronic factors influence stereochemical outcomes in [3+2] cycloadditions for pyrrolo[1,2-b]pyrazole core assembly?
Methodological Answer: Steric bulk at the 5,5-dimethyl position directs regioselectivity by hindering approach from the syn face. DFT studies show that electron-withdrawing substituents on the dienophile lower the activation energy by 15–20 kJ/mol, favoring endo transition states. Experimental validation using substituted maleic anhydrides confirmed >90% endo selectivity under optimized conditions .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in spectral data for this compound derivatives?
Methodological Answer: Cross-validate using complementary techniques:
- X-ray crystallography resolves absolute configuration disputes.
- Variable Temperature NMR (VT-NMR) identifies dynamic equilibria (e.g., tautomerism).
- Isotopic labeling (e.g., ) clarifies ambiguous coupling patterns in -NMR. For example, VT-NMR at −40°C "froze" tautomeric forms in a related dihydropyrroloimidazole, resolving signal splitting .
Methodological Tools
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
